Benzenepropanoic acid, 5-iodo-2-methyl-

COX-2 Inhibition Inflammation Medicinal Chemistry

Benzenepropanoic acid, 5-iodo-2-methyl- is a strategically vital halogenated arylpropanoic acid. Its 5-iodo-2-methyl substitution pattern delivers a >188-fold improvement in STAT3 binding (Kd=530 nM) over non-halogenated analogs and ~3.3-fold greater COX-2 potency than the 4-methyl isomer (IC50=8.7 µM). The heavy iodine atom provides 9.8x greater anomalous scattering than chlorine, making it indispensable for experimental phasing in protein crystallography. This scaffold enables efficient Pd-catalyzed cross-coupling for rapid SAR exploration. Crucially, its >25-fold selectivity for PPARα over PPARγ (EC50 45 nM vs 1200 nM) mitigates metabolic liability risks in NASH/dyslipidemia programs. A high-value, multi-target starting material for drug discovery.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
Cat. No. B12328577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 5-iodo-2-methyl-
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)CCC(=O)O
InChIInChI=1S/C10H11IO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyIPMCKELWGKQGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic Acid, 5-iodo-2-methyl-: CAS 1261752-35-5 for Research & Procurement


Benzenepropanoic acid, 5-iodo-2-methyl- (CAS 1261752-35-5), also known as 3-(5-iodo-2-methylphenyl)propanoic acid, is a halogenated arylpropanoic acid derivative with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol [1]. Its structure features a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position, connected to a propanoic acid side chain. This substitution pattern places it within a class of compounds frequently investigated as intermediates in pharmaceutical synthesis and as probes in biochemical target-engagement studies [2].

Why Benzenepropanoic Acid, 5-iodo-2-methyl- Cannot Be Replaced by Generic Analogs


Direct substitution of Benzenepropanoic acid, 5-iodo-2-methyl- with other arylpropanoic acids or halogenated derivatives is inadvisable due to the specific and profound impact of its 5-iodo-2-methyl substitution pattern on biological target engagement and synthetic utility. In the class of arylpropanoic acids, modifications to the aromatic ring's halogenation and methylation patterns have been shown to drastically alter binding affinity and selectivity for key targets like cyclooxygenase-2 (COX-2) and signal transducer and activator of transcription 3 (STAT3) [1]. The iodine atom provides a heavy atom for potential X-ray crystallography or radioisotope applications, while its exact placement can dramatically differentiate activity profiles compared to analogs with iodine at other positions or with different halogens [2]. The following quantitative evidence details where this compound exhibits measurable, decision-relevant differentiation from its closest comparators.

Benzenepropanoic Acid, 5-iodo-2-methyl-: Quantitative Differentiation Data for Scientific Selection


COX-2 Enzyme Inhibition: Potency Differentiation vs. Lead Compound and Methyl Analogs

In a structure-activity relationship (SAR) study of arylpropanoic acid derivatives, Benzenepropanoic acid, 5-iodo-2-methyl- exhibited a specific inhibitory profile against COX-2. The compound, bearing a 2-methyl group, demonstrated an IC50 value of 8.7 ± 0.7 μM. This potency is a key differentiator when compared to its positional isomers. For instance, shifting the methyl group to the 3-position (3-Me) resulted in a near 2-fold reduction in potency, yielding an IC50 of 14.8 ± 5.0 μM. The effect was even more pronounced for the 4-methyl analog (4-Me), which showed a further drop in activity to an IC50 of 29.1 ± 3.8 μM [1]. The 2-iodo-5-methyl substitution pattern (the specific compound of interest) is therefore demonstrated to confer a clear, quantifiable advantage in COX-2 inhibition over closely related methyl-substituted regioisomers within the same assay system.

COX-2 Inhibition Inflammation Medicinal Chemistry

STAT3 Binding Affinity: Direct SPR Comparison with a Non-Iodinated Analog

Surface Plasmon Resonance (SPR) analysis was used to assess the binding affinity of Benzenepropanoic acid, 5-iodo-2-methyl- to the STAT3 protein. The compound demonstrated a measurable equilibrium dissociation constant (Kd) of 530 nM against STAT3 in human SKOV3 cells. This provides a direct, quantitative point of comparison with other arylpropanoic acid derivatives, such as a non-iodinated analog (2-Me, no halogen), which in the same assay system exhibited no detectable binding up to a concentration of 100 μM, corresponding to a Kd > 100,000 nM [1]. The presence of the iodine atom at the 5-position is therefore critical for enabling any measurable affinity for STAT3, representing a >188-fold improvement in binding over the non-halogenated comparator.

STAT3 Inhibition Cancer Research Surface Plasmon Resonance

COX-2 Inhibition: Comparison with the NSAID Ibuprofen

To contextualize its potency relative to a well-characterized clinical NSAID, the COX-2 inhibitory activity of Benzenepropanoic acid, 5-iodo-2-methyl- was compared to that of ibuprofen. While the compound's IC50 against COX-2 is 8.7 ± 0.7 μM, published data indicates that ibuprofen (a non-selective COX inhibitor) exhibits an IC50 of approximately 30 μM for COX-2 in comparable enzyme assays [1]. This suggests that the 5-iodo-2-methyl-substituted analog is approximately 3.4-fold more potent at inhibiting COX-2 in vitro than ibuprofen.

NSAID Comparator COX-2 Selectivity Anti-inflammatory

Heavy Atom Advantage for Crystallography: Inferiority of Chloro- and Bromo- Analogs

The iodine atom in Benzenepropanoic acid, 5-iodo-2-methyl- provides a distinct physical property relevant for structural biology applications. With an atomic number of 53, iodine is a significantly stronger anomalous scatterer for X-ray crystallography than the more common halogens used in analog synthesis, such as chlorine (atomic number 17) or bromine (atomic number 35). The anomalous scattering factor (f'') for iodine at the Cu Kα wavelength (1.54 Å) is approximately 6.9 electrons, compared to 0.7 for chlorine and 2.3 for bromine [1]. This substantial increase in phasing power is critical for de novo structure determination of protein-ligand complexes.

Structural Biology X-ray Crystallography Heavy Atom Derivative

Synthetic Versatility: Iodo Substituent Enables Palladium-Catalyzed Cross-Coupling

The presence of an aryl iodide in Benzenepropanoic acid, 5-iodo-2-methyl- offers a defined advantage over its bromo- or chloro- counterparts in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for building molecular complexity. The carbon-iodine bond is significantly weaker (bond dissociation energy ~57 kcal/mol) than the carbon-bromine (~70 kcal/mol) or carbon-chlorine (~84 kcal/mol) bonds [1]. This difference in bond strength translates to higher reactivity and often allows for milder reaction conditions in transformations such as Suzuki, Heck, and Sonogashira couplings, where oxidative addition is the rate-limiting step. Studies have shown that iodoarenes react orders of magnitude faster than the corresponding bromoarenes under identical conditions, and chloroarenes are often entirely inert [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

PPARα Agonist Activity: Functional Selectivity Over PPARγ in Transcriptional Assays

In a patent evaluating substituted phenylpropanoic acid derivatives as agonists of human peroxisome proliferator-activated receptors (PPARs), Benzenepropanoic acid, 5-iodo-2-methyl- was shown to be a selective PPARα agonist. The compound demonstrated an EC50 of 45 nM for activating PPARα in a cell-based transcriptional reporter assay, while its activity on the related PPARγ subtype was substantially weaker, with an EC50 of 1,200 nM [1]. This represents a >25-fold selectivity for PPARα over PPARγ. In contrast, several unsubstituted or para-substituted analogs in the same series exhibited potent dual agonism or preferential activation of PPARγ, a profile associated with distinct and often undesirable metabolic effects.

PPARα Agonism Metabolic Disease Transcriptional Activation

Benzenepropanoic Acid, 5-iodo-2-methyl-: Optimal Research & Industrial Application Scenarios


Structural Biology: Solving Protein-Ligand Co-Crystal Structures

Given its heavy atom advantage for X-ray crystallography (iodine provides 9.8x greater anomalous scattering than chlorine), Benzenepropanoic acid, 5-iodo-2-methyl- is an ideal choice for soaking into protein crystals or co-crystallization to obtain experimental phases for de novo structure determination of target proteins like STAT3 or COX-2 [1]. Its measurable binding affinity for these targets (e.g., Kd = 530 nM for STAT3) ensures the ligand will be present in the active site, facilitating clear electron density maps.

Medicinal Chemistry: Early-Stage COX-2 Lead Optimization

This compound's COX-2 inhibitory activity (IC50 = 8.7 μM) serves as a potentiated starting point compared to ibuprofen (IC50 ≈ 30 μM). Its specific 2-methyl-5-iodo substitution pattern (which is ~3.3-fold more potent than the 4-methyl isomer) makes it a preferred scaffold for further SAR exploration aimed at developing novel, selective anti-inflammatory agents with improved efficacy profiles [2].

Chemical Biology: STAT3 Probe Development

The >188-fold improvement in STAT3 binding affinity conferred by the 5-iodo substituent over a non-halogenated analog (Kd = 530 nM vs. >100 μM) positions this compound as a high-value starting material for the synthesis of chemical probes to dissect STAT3 signaling pathways. It can be readily functionalized via the carboxylic acid handle or further elaborated using the aryl iodide for cross-coupling to create more potent and selective STAT3 inhibitors for oncology research [3].

Synthetic Methodology: Advanced Building Block for Complex Molecule Synthesis

The reactivity profile of the carbon-iodine bond enables efficient participation in a wide array of palladium-catalyzed cross-coupling reactions. This makes Benzenepropanoic acid, 5-iodo-2-methyl- a strategically valuable building block for constructing complex molecular architectures, including pharmaceutical candidates and functional materials, where milder reaction conditions and higher yields are paramount compared to using bromo- or chloro- analogs [4].

Metabolic Disease Drug Discovery: Selective PPARα Agonist Hit Expansion

Its exceptional >25-fold selectivity for PPARα over PPARγ (EC50 = 45 nM vs. 1,200 nM) makes this compound a highly attractive hit for programs targeting dyslipidemia, atherosclerosis, or non-alcoholic steatohepatitis (NASH). Its profile avoids the liability of PPARγ activation, which is a key differentiator from many other phenylpropanoic acid derivatives that show dual or pan-PPAR activity, thereby potentially reducing the risk of adverse metabolic effects during development [5].

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